1-{4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl}ethan-1-one
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Overview
Description
This would involve identifying the compound’s IUPAC name, its molecular formula, and its structure. The structure can be determined using techniques like X-ray crystallography .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. It could include looking at its reactivity, the products it forms, and the conditions needed for the reactions .Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. Techniques like thermal analysis and solubility testing can be used .Scientific Research Applications
Antimalarial Drug Discovery
TCMDC-125433 has been identified as a potential starting point for antimalarial drug discovery . It has shown dual activity against Plasmodium falciparum’s gametocytes and asexual stages . This compound was identified through high-throughput screening (HTS) assays applied to Plasmodium falciparum asexual stages . The compound demonstrated complete block in transmission in ex vivo standard membrane feeding assays .
Transmission Blocking Activity
The compound has shown transmission-blocking potential, which is key in efforts to control and eventually eradicate malaria . It has been found to be active against P. falciparum stage V gametocytes, the parasite stage responsible for transmission .
New Modes of Action in Malaria Transmission
TCMDC-125433 may serve as a tool compound for identifying new modes of action involved in malaria transmission . This could potentially lead to the discovery of new targets for antimalarial drugs .
Physicochemical Properties Study
The compound has been used in the study of physicochemical properties around the prioritized hits in the Tres Cantos Antimalarial Set (TCAMS) . This helps in understanding the chemical space and designing new compounds with improved properties .
Drug Resistance Study
TCMDC-125433 has been used in studies to understand drug resistance in malaria . It has been tested against different mutant strains of Plasmodium falciparum to understand the cross-resistance profile .
Cytotoxicity Assays
The compound has been used in cytotoxicity assays to understand its safety profile . This is an important step in the drug discovery process to ensure that the compound is not toxic to human cells .
Mechanism of Action
Target of Action
The primary target of TCMDC-125433 is the essential malarial kinase PfCLK3 . PfCLK3 plays a key role in the processing of parasite RNA . It is a validated drug target and is critical for the survival of the most deadly malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-125433 acts as a reversible inhibitor of PfCLK3 . The co-crystal structure of PfCLK3 with TCMDC-125433 has been solved, facilitating the rational design of covalent inhibitors of this target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125433 disrupts the malaria parasite’s calcium dynamics . This disruption affects the parasite’s RNA splicing, which is crucial for its survival
Result of Action
The inhibition of PfCLK3 by TCMDC-125433 leads to the death of the Plasmodium falciparum parasite . This makes TCMDC-125433 a promising lead compound for the development of new antimalarials with a novel mechanism of action .
Safety and Hazards
properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]-2-methyl-1H-pyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-14(10(2)17)12(8-16-9)7-11-5-3-4-6-13(11)15/h3-6,8,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTWFPWIBRCBCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN1)CC2=CC=CC=C2Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-chlorobenzyl)-2-methyl-1H-pyrrol-3-yl)ethanone |
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